Cerium-137
Description
Structure
2D Structure
Properties
CAS No. |
13968-49-5 |
|---|---|
Molecular Formula |
Ce |
Molecular Weight |
136.907763 g/mol |
IUPAC Name |
cerium-137 |
InChI |
InChI=1S/Ce/i1-3 |
InChI Key |
GWXLDORMOJMVQZ-OIOBTWANSA-N |
SMILES |
[Ce] |
Isomeric SMILES |
[137Ce] |
Canonical SMILES |
[Ce] |
Synonyms |
137Ce radioisotope Ce-137 radioisotope Cerium-137 |
Origin of Product |
United States |
Nuclear Structure and Fundamental Properties of Cerium 137
Isotopic Composition and Neutron-Proton Configuration of Cerium-137
An atom of this compound has a nucleus containing 58 protons, which defines it as an isotope of Cerium (Z=58). material-properties.org The mass number (A) of this compound is 137, representing the total number of nucleons (protons + neutrons) in the nucleus. The number of neutrons (N) in this compound is calculated by subtracting the atomic number from the mass number: A - Z = 137 - 58 = 79 neutrons. Thus, the nuclear configuration of this compound consists of 58 protons and 79 neutrons. chemlin.orgchemlin.org
Naturally occurring cerium is composed of four stable isotopes: 136Ce, 138Ce, 140Ce, and 142Ce. material-properties.orgwikipedia.org 140Ce is the most abundant natural isotope. material-properties.orgwikipedia.org this compound is a radioisotope, meaning it is unstable and undergoes radioactive decay. ontosight.ai
Nuclear Mass and Binding Energy Calculations for this compound
The nuclear mass and binding energy are fundamental properties that describe the stability of a nucleus.
Calculated Nuclear Mass and Mass Excess
The calculated nuclear mass of this compound (without electrons) is approximately 136.8759472 atomic mass units (u). chemlin.orgchemlin.org The atomic mass of this compound is approximately 136.9077626(5) u or 136.907805577 u. chemlin.orgperiodictable.comperiodictable.com
The mass excess is the difference between the actual isotopic mass and the mass number (A) in energy units, typically MeV. For this compound, the mass excess is reported as -85.91858 MeV or -85.878553 MeV. chemlin.orgchemlin.orgperiodictable.comperiodictable.com
Total and Average Binding Energy per Nucleon
The binding energy of a nucleus is the energy required to separate it into its constituent protons and neutrons. brainly.com The total nuclear binding energy for this compound is approximately 1146.31292932 MeV or 1146.299316 MeV. chemlin.orgchemlin.orgbarwinski.net
The average binding energy per nucleon is calculated by dividing the total binding energy by the mass number (A). For this compound, the average binding energy per nucleon is approximately 8.36724766 MeV or 8.366955 MeV. chemlin.orgchemlin.orgperiodictable.comperiodictable.combarwinski.net This value provides an indication of the stability of the nucleus; generally, higher binding energy per nucleon corresponds to greater stability.
Nuclear Spin and Parity Determinations of this compound
The nuclear spin (I) and parity (π) are quantum mechanical properties that describe the intrinsic angular momentum and the behavior of the nuclear wave function under spatial inversion, respectively. For the ground state of this compound, the nuclear spin and parity are determined to be 3/2+. chemlin.orgchemlin.orgperiodictable.comperiodictable.com
This compound also has a nuclear isomer, 137mCe, which is an excited state of the nucleus with a different spin and half-life. The spin and parity of 137mCe are 11/2-. chemlin.org
Magnetic Dipole Moments and Nuclear g-Factor of this compound
The magnetic dipole moment (μ) is a measure of the magnetic strength and orientation of the nucleus. It arises from the intrinsic spins and orbital motion of the nucleons. The magnetic dipole moment for this compound is reported as 0.96(4) nuclear magnetons (μN). chemlin.orgchemlin.orgperiodictable.comperiodictable.com
The nuclear g-factor (gI) is related to the magnetic dipole moment and the nuclear spin by the equation μ = gI * I * μN. For this compound, the nuclear g-factor is approximately 0.64. chemlin.org For the isomeric state 137mCe, the magnetic dipole moment is 1.01(4) μN and the nuclear g-factor is approximately 0.1836. chemlin.org
Excitation Energies of Nuclear States in this compound
Excited states of a nucleus are energy levels above the ground state. Nuclear isomers are metastable excited states with measurable half-lives. This compound has a known nuclear isomer, 137mCe, at an excitation energy of 254.29(5) keV relative to the ground state. chemlin.orgchemlin.org This isomeric state decays with a half-life of 34.4(3) hours, primarily through isomeric transition (IT) to the ground state of 137Ce, and also by electron capture/beta-plus decay to 137La. chemlin.org The ground state of 137Ce has a half-life of 9.0(3) hours and decays via electron capture/beta-plus to 137La. chemlin.org
Data Tables
| Property | Value (Ground State 137Ce) | Units | Source |
| Atomic Number (Z) | 58 | - | material-properties.org |
| Neutron Number (N) | 79 | - | chemlin.orgchemlin.org |
| Mass Number (A) | 137 | - | chemlin.org |
| Calculated Nuclear Mass (without electrons) | 136.8759472 | u | chemlin.orgchemlin.org |
| Atomic Mass | 136.9077626(5) or 136.907805577 | u | chemlin.orgperiodictable.comperiodictable.com |
| Mass Excess | -85.91858 or -85.878553 | MeV | chemlin.orgchemlin.orgperiodictable.comperiodictable.com |
| Total Binding Energy | 1146.31292932 or 1146.299316 | MeV | chemlin.orgchemlin.orgbarwinski.net |
| Average Binding Energy per Nucleon | 8.36724766 or 8.366955 | MeV | chemlin.orgchemlin.orgperiodictable.comperiodictable.combarwinski.net |
| Nuclear Spin and Parity | 3/2+ | - | chemlin.orgchemlin.orgperiodictable.comperiodictable.com |
| Magnetic Dipole Moment | 0.96(4) | μN | chemlin.orgchemlin.orgperiodictable.comperiodictable.com |
| Nuclear g-Factor | 0.64 | - | chemlin.org |
| Half-life | 9.0(3) | hours | chemlin.org |
| Primary Decay Mode | EC/β+ | - | chemlin.org |
| Daughter Nuclide | 137La | - | chemlin.org |
| Property | Value (Isomeric State 137mCe) | Units | Source |
| Excitation Energy | 254.29(5) | keV | chemlin.orgchemlin.org |
| Nuclear Spin and Parity | 11/2- | - | chemlin.org |
| Magnetic Dipole Moment | 1.01(4) | μN | chemlin.org |
| Nuclear g-Factor | 0.183636... | - | chemlin.org |
| Half-life | 34.4(3) | hours | chemlin.org |
| Primary Decay Mode | IT (99.21%) | - | chemlin.org |
| Daughter Nuclide | 137Ce (ground state) | - | chemlin.org |
Compound Names and PubChem CIDs
This compound is a radioisotope, not a chemical compound. As such, it does not have a PubChem CID in the way that a discrete chemical compound does. PubChem primarily catalogs chemical substances and compounds.
| Name | PubChem CID | Notes |
| This compound | N/A | Isotope of Cerium |
Radioactive Decay Scheme of Cerium 137
Primary Decay Mode: Electron Capture and Beta-Plus Emission of Cerium-137
This compound decays exclusively through two related processes: electron capture (EC) and positron emission, also known as beta-plus (β+) decay. chemlin.orgperiodictable.com In both processes, a proton within the nucleus is converted into a neutron. During electron capture, the nucleus captures one of its own orbital electrons. In positron emission, a proton is converted into a neutron while emitting a positron (an anti-electron) and an electron neutrino. These decay modes are characteristic of isotopes with an excess of protons relative to stable isotopes of the same mass number.
The decay of this compound to its daughter nuclide occurs with a 100% probability via the combined electron capture and beta-plus decay channels. chemlin.orgperiodictable.com The total decay energy (Q-value) for this transition has been measured to be 1.2221(17) MeV. chemlin.org This energy is distributed between the emitted particles, including the positron and the neutrino in β+ decay, or the neutrino and emitted X-rays/Auger electrons following electron capture.
| Decay Characteristic | Value |
| Decay Mode | Electron Capture (EC) / Beta-Plus (β+) |
| Probability | 100% chemlin.orgperiodictable.com |
| Decay Energy (Q_EC) | 1.2221(17) MeV chemlin.org |
The decay of this compound invariably produces the daughter nuclide Lanthanum-137 (¹³⁷La). chemlin.orgchemlin.org This transformation involves the atomic number decreasing by one (from 58 for Cerium to 57 for Lanthanum) while the mass number remains constant at 137. The resulting Lanthanum-137 is itself a radioactive isotope, but it is significantly more stable than its parent, possessing a very long half-life of approximately 60,000 years. chemlin.orgwikipedia.org Lanthanum-137 decays via electron capture to the stable nuclide Barium-137 (¹³⁷Ba). chemlin.org
Decay Probability and Associated Energies
Half-Life Determination and Decay Constant Analysis of this compound
The rate of decay for a radionuclide is defined by its half-life (T½), which is the time required for half of the atoms in a sample to decay. Experimental measurements have determined the half-life of this compound to be 9.0 hours, with an uncertainty of 0.3 hours. chemlin.org
The decay constant (λ) represents the probability of decay of a single nucleus per unit time. It is inversely related to the half-life. For this compound, the decay constant has been calculated as 2.139 x 10⁻⁵ s⁻¹. chemlin.org
| Parameter | Value |
| Half-Life (T½) | 9.0(3) hours chemlin.org |
| Decay Constant (λ) | 2.139343149876 × 10⁻⁵ s⁻¹ chemlin.org |
Identification and Excitation Energy of Cerium-137m
Cerium-137m (¹³⁷ᵐCe) is a metastable nuclear isomer of this compound. chemlin.orgchemlin.org It is characterized by an excitation energy of 254.29(5) keV above the ground state of this compound. chemlin.org This isomeric state was identified through studies of the radioactive decay of this compound, where the 34.5-hour half-life was found to be associated with an isomeric transition rather than electron capture. aps.org The energy level of this isomer has been determined through various spectroscopic techniques, including gamma-ray spectroscopy. escholarship.org
Interactive Data Table: Excitation Energy of Cerium-137m
| Property | Value |
| Excitation Energy | 254.29(5) keV |
Decay Characteristics of Cerium-137m
The decay of Cerium-137m is a key area of study, providing insights into its nuclear structure.
Half-Life Measurement of the Metastable State
The half-life of Cerium-137m has been measured to be 34.4(3) hours. chemlin.orgchemlin.org This relatively long half-life is a defining characteristic of its metastable nature.
Interactive Data Table: Half-Life of Cerium-137m
| Isomer | Half-Life (hours) |
| Cerium-137m | 34.4(3) |
Transition to Ground State and Associated Emissions
Cerium-137m primarily decays to its ground state, this compound, through isomeric transition (IT) with a probability of 99.21(4)%. chemlin.orgwikipedia.org This transition involves the emission of a 255-keV gamma ray. escholarship.org In a smaller fraction of decays, 0.79(4)%, Cerium-137m undergoes electron capture and positron emission (EC/β+) to Lanthanum-137. chemlin.orgwikipedia.org
The ground state of this compound, with a half-life of 9.0(3) hours, subsequently decays entirely by electron capture and positron emission to Lanthanum-137. chemlin.org
Interactive Data Table: Decay Modes of Cerium-137m
| Decay Mode | Probability (%) | Daughter Nuclide | Decay Energy (MeV) |
| Isomeric Transition (IT) | 99.21(4) chemlin.orgwikipedia.org | ¹³⁷Ce | 0.254 chemlin.org |
| Electron Capture/β+ (EC/β+) | 0.79(4) chemlin.orgwikipedia.org | ¹³⁷La | Not specified |
Spin and Parity Assignments for Cerium-137m
The spin and parity of a nucleus describe its angular momentum and spatial symmetry properties. For Cerium-137m, the spin and parity have been determined to be 11/2-. chemlin.orgchemlin.org In contrast, the ground state of this compound has a spin and parity of 3/2+. chemlin.org The M4 character of the radiation emitted during the isomeric transition from the 11/2- state to the 3/2+ ground state is consistent with these spin and parity assignments. escholarship.org
Interactive Data Table: Spin and Parity of this compound Isomers
| Isomer | Spin | Parity |
| Cerium-137m | 11/2 | - |
| This compound (Ground State) | 3/2 | + |
Tabular Summary of Compounds
Synthesis and Production Mechanisms of Cerium 137 in Research Environments
Experimental Nuclear Reactions for Cerium-137 Production
The production of Ce-137 in a research context would involve inducing a nuclear reaction on a suitable target material. While specific reactions for Ce-137 are not detailed in the search results, general methods for producing cerium radioisotopes are described. For instance, cyclotron irradiation with protons or deuterons is a common approach for producing various radioisotopes iaea.org. Nuclear reactions on natural cerium targets using deuterons have been studied for the production of other cerium radioisotopes like Ce-139, Ce-141, and Ce-143 researchgate.net. Similarly, proton-induced reactions on lanthanum targets are used for producing isotopes like Ce-139 and the metastable state Ce-137m akjournals.comaip.orgarxiv.org.
Target Material Selection and Irradiation Parameters
The selection of the target material is crucial for the efficient production of a specific radioisotope with minimal impurities. For producing neutron-deficient cerium isotopes like Ce-137, targets of lighter elements such as lanthanum (La) are often used, as bombarding them with charged particles can lead to reactions that decrease the atomic number or mass number, or both, resulting in the formation of cerium isotopes. For example, irradiating natural lanthanum with protons can produce Ce-137m via the natLa(p,3n)137mCe reaction akjournals.com.
Irradiation parameters, including the type and energy of the projectile particle, beam current, and irradiation time, are optimized to maximize the yield of the desired radioisotope while minimizing the production of unwanted byproducts. Studies on the production of other cerium isotopes, such as Ce-139 from a La-139 target via the 139La(p,n)139Ce reaction, have investigated proton energy ranges and target thicknesses to optimize yield aip.org. For cyclotron production, beam monitoring during irradiation is important, and systems using doped silica (B1680970) fibers can be employed to assess the beam on the target material researchgate.net.
Cross-Section Measurements for Specific Reactions (e.g., (p,n), (d,xn))
Nuclear reaction cross-sections are fundamental data required for calculating the theoretical yield of a radioisotope for a given nuclear reaction and irradiation condition. These measurements provide information on the probability of a specific nuclear reaction occurring at a given projectile energy. Excitation functions, which show the cross-section as a function of projectile energy, are essential for selecting optimal irradiation energies.
Studies have been conducted to measure excitation functions for the production of various cerium radioisotopes through different nuclear reactions. For example, excitation functions for the production of Ce-139, Ce-141, and Ce-143 by deuteron-induced reactions on natural cerium have been measured researchgate.net. Similarly, proton-induced reactions on cerium targets have been investigated to determine activation cross-sections for producing isotopes like Ce-139, Ce-141, and Ce-142Pr arxiv.org. Theoretical calculations using nuclear reaction codes like TALYS are often used to predict excitation functions and compare them with experimental data researchgate.netakjournals.comarxiv.orgicm.edu.pl.
While specific experimental cross-section data for the production of Ce-137 via reactions like (p,n) or (d,xn) on suitable targets were not prominently found, the methodologies for measuring and calculating such data for other cerium isotopes are well-established and would be applied to Ce-137 production studies.
Radiochemical Separation Techniques for this compound Isolation in Research Settings
Following irradiation, the target material contains the desired radioisotope, unreacted target material, and potentially numerous other radioisotopes produced through competing nuclear reactions or as decay products. Radiochemical separation is necessary to isolate the Ce-137 in a pure form. The separation of cerium radioisotopes from other elements, particularly other lanthanides, is challenging due to their similar chemical properties lbl.gov.
Ion Exchange Chromatography in Radionuclide Purification
Ion exchange chromatography is a widely used technique for the separation and purification of radionuclides, including rare earth elements like cerium acs.orgmdpi.comosti.gov. This method exploits the differences in the affinity of ions for a stationary phase (ion exchange resin) and a mobile phase (eluent). Cation exchange resins are commonly used for separating metal ions.
For the separation of cerium from other rare earths, cation exchange chromatography with eluents containing complexing agents is often employed. For instance, separation of cerium from lanthanum has been studied using cation exchange resins and eluents like alpha-hydroxyisobutyric acid (α-HIBA) researchgate.netrsc.org. The pH and the concentration of the complexing agent in the eluent are critical parameters that influence the separation efficiency. Different cerium isotopes, including fission product cerium isotopes like Ce-141 and Ce-144, have been separated from other rare earths using ion exchange methods acs.orgosti.gov.
Inorganic ion exchangers, such as cerium dioxide and cerium(IV) antimonate, have also been investigated for their potential in radionuclide separation due to their radiation stability and selectivity mdpi.comosti.gov.
Solvent Extraction Methods for Cerium Separation
Solvent extraction is another powerful technique used for the separation of cerium radioisotopes. This method involves distributing a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. The separation is based on the differential solubility of the metal ions or their complexes in the two phases.
For cerium separation, particularly from other lanthanides, solvent extraction often utilizes the ability of cerium to exist in both the trivalent (Ce(III)) and tetravalent (Ce(IV)) oxidation states, while other lanthanides are predominantly stable in the trivalent state. By oxidizing cerium to Ce(IV), it can be selectively extracted into an organic phase using various extractants.
Examples of extractants used for cerium separation include di(2-ethylhexyl)phosphoric acid (HDEHP), tributyl phosphate (B84403) (TBP), and N-benzoyl-N-phenylhydroxylamine (N-BPHA) researchgate.netakjournals.comoup.comoup.comresearchgate.netakjournals.comakjournals.comakjournals.comacs.orgosti.gov. The efficiency of the extraction is influenced by factors such as the concentration of the extractant, the acidity of the aqueous phase, and the presence of oxidizing or reducing agents akjournals.comoup.comakjournals.com. For instance, oxidation of Ce(III) to Ce(IV) using agents like potassium permanganate (B83412) or persulfate with a silver catalyst allows for selective extraction of Ce(IV) google.com. Re-extraction (stripping) from the organic phase back into an aqueous phase, often after reducing Ce(IV) back to Ce(III) with agents like hydrogen peroxide, is then performed to isolate the purified cerium epj-conferences.org.
Solvent extraction methods have been applied to separate cerium radioisotopes from fission product mixtures and from irradiated target materials like lanthanum oxide researchgate.netakjournals.comoup.comoup.comakjournals.com.
Yield Optimization in this compound Radiosynthesis
Optimizing the yield of Ce-137 radiosynthesis involves maximizing the amount of the desired radioisotope produced during irradiation and minimizing losses during the subsequent radiochemical separation.
Yield optimization during irradiation involves carefully selecting the target material, projectile energy, beam current, and irradiation time based on nuclear reaction cross-section data and theoretical calculations aip.orgcern.ch. Using isotopically enriched target materials can significantly increase the specific activity and yield of the desired radioisotope iaea.org.
In the separation process, yield optimization focuses on developing efficient and rapid separation schemes that minimize losses of the target radioisotope. This includes optimizing the parameters for ion exchange chromatography (resin type, eluent composition and flow rate) and solvent extraction (extractant concentration, acidity, contact time, and phase ratios) akjournals.comoup.comakjournals.comacs.org. The short half-life of Ce-137 (approximately 9 hours) necessitates rapid separation procedures to minimize decay losses during processing lbl.gov.
Research on the separation of other cerium isotopes provides insights into optimizing these parameters. For example, studies on the solvent extraction of Ce-139 from irradiated lanthanum oxide have investigated the effect of nitric acid concentration and the use of oxidizing agents on separation efficiency akjournals.com. Similarly, research on the solvent extraction of Ce-144 has examined the effect of pH and extractant concentration on extraction yield oup.com.
Achieving high radiochemical purity is also a critical aspect of optimization, as impurities can interfere with intended applications. Separation schemes are designed to achieve high decontamination factors from other radioisotopes present in the irradiated target osti.govoup.com.
Data Table: Examples of Nuclear Reactions for Cerium Radioisotope Production
| Target Nuclide | Projectile | Reaction Channel | Product Radioisotope | Relevant Energy Range | Reference |
| natLa | p | (p,3n) | 137mCe | 22–35 MeV | akjournals.com |
| 139La | p | (p,n) | 139Ce | 5–30 MeV | aip.org |
| natCe | d | (d,x) | 139gCe, 141Ce, 143Ce | 5–18.5 MeV | researchgate.net |
| 140Ce | n | (n,γ) | 141Ce | Thermal neutrons | researchgate.net |
Note: While Ce-137m is listed, the production of the ground state Ce-137 would involve similar reactions and parameters, potentially at different energy ranges.
Data Table: Examples of Radiochemical Separation Methods for Cerium
| Technique | Principle | Application | Key Reagents/Materials | Reference |
| Solvent Extraction | Differential solubility in immiscible phases | Separation of Ce from other lanthanides and fission products | HDEHP, TBP, TPPO, N-BPHA, Oxidizing agents (e.g., persulfate, bromate), Reducing agents (e.g., H2O2) | researchgate.netakjournals.comoup.comoup.comresearchgate.netakjournals.comakjournals.comakjournals.comacs.orgosti.govgoogle.comepj-conferences.org |
| Ion Exchange Chromatography | Differential affinity for stationary and mobile phases | Separation and purification of Ce from other radionuclides | Cation exchange resins (e.g., Dowex 50W-X8), Eluents (e.g., α-HIBA, citrate (B86180) buffer) | arxiv.orgacs.orgmdpi.comosti.govresearchgate.netrsc.orgosti.govosti.govmdpi.comscielo.br |
Spectroscopic and Analytical Characterization of Cerium 137
Gamma Spectroscopy for Isotopic Identification and Quantification
Gamma spectroscopy is a fundamental technique for identifying and quantifying gamma-emitting isotopes by analyzing the energy and intensity of emitted gamma rays. Each radioactive element emits gamma rays of specific energies, which act as a unique fingerprint for identification usp.br.
For Ce, gamma spectroscopy is used to detect and measure the gamma rays associated with its decay. While information specifically on the gamma spectrum of Ce is less prevalent in the provided search results compared to Cs, the principle remains the same: characteristic gamma energies and intensities are measured using detectors like germanium or sodium iodide detectors to determine the presence and activity of the isotope usp.brmdpi.com.
In general gamma spectroscopy, samples are placed near a detector, and the resulting spectrum is analyzed to identify photopeaks, which correspond to the full energy of the emitted gamma rays usp.br. The area under these peaks is proportional to the activity of the radionuclide in the sample, allowing for quantification mdpi.com.
Beta Spectrometry for Decay Pathway Analysis
Beta spectrometry involves analyzing the energy spectrum of beta particles emitted during radioactive decay. This technique provides insights into the decay pathways and energy levels involved in the transformation of an unstable nucleus.
Ce decays via electron capture aps.org. Electron capture is a decay mode where an atomic electron is captured by the nucleus, transforming a proton into a neutron and emitting a neutrino. This process is often followed by the emission of characteristic X-rays and/or Auger electrons as the electron shell reorganizes, and potentially gamma rays if the daughter nucleus is left in an excited state.
One study indicates that a Ce isotope with an 8.7-hour half-life decays by electron capture, with approximately 3% of captures leading to a 445 keV level in La aps.org. Another decay period, previously attributed to Ce electron capture with a 34.5-hour half-life, is characterized as an isomeric transition from a 255 keV level within Ce itself aps.org. Beta spectrometry, by examining the energy distribution of emitted electrons (including Auger electrons or conversion electrons following electron capture or isomeric transition), can help elucidate these decay pathways and energy levels.
Mass Spectrometric Approaches in Cerium Isotope Analysis
Mass spectrometry (MS) techniques are crucial for the analysis of isotopes, particularly for determining isotopic ratios and performing trace analysis. These methods separate ions based on their mass-to-charge ratio.
Mass spectrometric techniques are important for measuring radionuclides, especially long-lived ones mdpi.com. For cerium isotopes, mass spectrometry can be used to determine the relative abundances of different isotopes, including Ce.
Resonance Ionization Mass Spectrometry (RIMS) for Trace Analysis
Resonance Ionization Mass Spectrometry (RIMS) is a highly sensitive mass spectrometric technique that uses lasers to selectively excite and ionize specific atoms. This selectivity helps in minimizing isobaric interferences from other elements mdpi.com.
RIMS has advantages in the analysis of isotopes by adjusting laser wavelengths to specifically target the element of interest, leading to high sensitivity mdpi.com. While the provided search results discuss RIMS in the context of cesium isotopes like Cs and Cs, the principle of using resonant ionization for selective and sensitive detection of trace isotopes is applicable to Ce. This technique would be particularly useful for analyzing very low concentrations of Ce in complex matrices by selectively ionizing cerium atoms and then analyzing them by mass spectrometry. The detection limit for RIMS can be very low, around 10 atoms mdpi.com.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Isotopic Ratios
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a widely used technique for determining elemental and isotopic compositions. In ICP-MS, a plasma is used to ionize the sample, and the resulting ions are then separated and detected by a mass spectrometer.
ICP-MS is considered a mainstream method for measuring isotopes mdpi.com. For cerium isotope analysis, including Ce, ICP-MS can be used to determine isotopic ratios. However, isobaric interferences can pose challenges. For instance, in the analysis of cesium isotopes, barium isotopes (Ba and Ba) can interfere with the measurement of Cs and Cs due to their similar masses mdpi.comacs.org.
To address isobaric interferences in ICP-MS, techniques such as using a reaction cell with specific gases (like H, He, or NO) in an ICP-Quadrupole Mass Spectrometer (ICP-QMS) or using tandem mass spectrometry (ICP-MS/MS) are employed mdpi.comacs.orgresearchgate.net. ICP-MS/MS, with its two quadrupole mass filters and a reaction cell, can effectively remove interfering species mdpi.comacs.orgresearchgate.net. For example, NO has been used as a reaction gas in ICP-MS/MS to suppress barium interference in cesium isotope measurements, achieving significant suppression factors acs.orgresearchgate.net.
While the search results primarily detail the application of these techniques to cesium isotopes, the principles for overcoming isobaric interferences and determining isotopic ratios in ICP-MS are transferable to the analysis of cerium isotopes, including Ce. High-precision cerium isotope analysis by thermal ionization mass spectrometry (TIMS) using the Ce technique has also been developed, addressing isobaric interference from Ba on Ce rsc.org. This highlights the importance of addressing interferences for accurate cerium isotopic analysis by mass spectrometry.
The determination of isotopic ratios, such as Cs/Cs, using techniques like ICP-MS/MS is valuable for source identification of radioactive contamination acs.orgresearchgate.netacs.org. While Ce's primary source and applications differ from Cs, the ability to accurately measure its isotopic abundance relative to other cerium isotopes using sensitive mass spectrometric methods like ICP-MS is crucial for various scientific and environmental studies.
Theoretical Studies and Modeling of Cerium Isotopes
Nuclear Structure Theory Applied to Cerium-137
Nuclear structure theory aims to describe the arrangement and interaction of nucleons (protons and neutrons) within the atomic nucleus. For this compound, which has 58 protons and 79 neutrons, understanding its nuclear structure is key to explaining its observed properties, such as energy levels and decay modes.
Shell Model Calculations for Excited States and Ground State Properties
The nuclear shell model is a theoretical framework used to describe the arrangement of nucleons in energy shells, analogous to electron shells in atoms. For this compound, shell model calculations are employed to predict and interpret its excited states and ground state properties, including spin and parity. These calculations involve considering the interactions between valence nucleons outside of closed shells. Studies have used shell model calculations to assign spins, parities, and configurations to observed energy levels in this compound, finding good agreement between experimental data and theoretical predictions researchgate.net. For instance, the level scheme of Cesium-137, an isobar of this compound, has been expanded and interpreted using shell model calculations, highlighting the role of interactions between valence protons and neutrons researchgate.net.
Deformed Mean-Field Approaches for Nuclear Shape Characterization
While the shell model often starts with a spherical potential, many nuclei exhibit deformed shapes. Deformed mean-field approaches, such as the Hartree-Fock-Bogoliubov (HFB) method, are used to characterize the nuclear shape by allowing the nuclear potential to be non-spherical. These models can predict the intrinsic deformation of nuclei. While specific detailed deformed mean-field calculations for this compound were not prominently found in the search results, studies on neighboring isotopes and mass regions utilize these approaches to understand shape transitions and deformation aps.orguni-koeln.de. For example, mean-field calculations have been applied to study nuclear deformation in the region around N=60 and Z=50, which is relevant to understanding the broader landscape of nuclear shapes in the vicinity of cerium isotopes aps.orguni-koeln.de. The concept of a deformed mean field allows single-particle orbitals to split in energy, depending on the magnetic quantum number, providing a more nuanced picture than a purely spherical shell model uni-koeln.de.
Reaction Theory in Nuclear Reactions Involving Cerium Isotopes
Nuclear reaction theory describes the processes that occur when a projectile interacts with an atomic nucleus, leading to a change in the nucleus or the emission of particles. For cerium isotopes, reaction theory helps explain their production and transformation in various nuclear environments, such as stars or nuclear reactors.
Compound Nucleus Models
The compound nucleus model, proposed by Niels Bohr, describes nuclear reactions as a two-step process: the formation of a highly excited, intermediate "compound nucleus" when the projectile is absorbed by the target nucleus, followed by the decay of the compound nucleus by emitting particles or gamma rays britannica.com. This model is particularly successful for reactions induced by relatively low-energy projectiles britannica.com. Studies involving nuclear reactions with cerium isotopes, such as (n,2n) reactions on stable cerium isotopes, often compare experimental cross-sections with theoretical calculations that may incorporate compound nucleus mechanisms sympnp.org. The formation of certain isotopes in nuclear reactions with tellurium and carbon has been interpreted as occurring via nucleon evaporation following compound nucleus formation aps.org.
Direct Reaction Mechanisms
Direct reaction mechanisms, in contrast to the compound nucleus model, involve a more direct interaction between the projectile and the target nucleus, where the projectile interacts primarily with only a few nucleons in the target. These reactions typically occur at higher energies and are characterized by forward-peaked angular distributions of emitted particles. While the compound nucleus model is suitable for lower energies, nuclear reactions at intermediate and higher energies may involve different processes, including direct interactions wm.edu. The production of certain barium isotopes from reactions involving tellurium and carbon has been suggested to involve a direct-interaction mechanism for alpha particle emission, in contrast to the compound nucleus formation observed for cerium isobars aps.org. Studies on (p,2n) reactions on Cerium-140 at intermediate energies also discuss the possibility of a two-step mechanism involving the direct emission of neutrons wm.edu.
Isotopic Fractionation Studies of Cerium (General Relevance to Cerium Isotopes)
Isotopic fractionation refers to the differential partitioning of isotopes of the same element during physical, chemical, or biological processes. While this compound is radioactive, studies on the isotopic fractionation of stable cerium isotopes provide insights into the geochemical behavior of cerium, which can be broadly relevant to understanding the environmental fate and transport of all cerium isotopes, including radioactive ones.
Equilibrium cerium isotope fractionations have been estimated using electronic structure calculations, considering both nuclear volume and mass-dependent effects jst.go.jpresearchgate.net. These studies indicate that the nuclear volume effect can be significant, particularly for the 142Ce/140Ce ratio, due to the larger nuclear charge radius of 142Ce compared to other stable cerium isotopes jst.go.jpresearchgate.net. Mass-dependent effects tend to dominate fractionations for 136Ce/140Ce and 138Ce/140Ce because these isotopes have very similar nuclear charge radii jst.go.jpresearchgate.net.
Studies have demonstrated that cerium isotopes are fractionated during oxidation reactions, confirming their utility in studying redox processes in natural environments geochemicalperspectivesletters.orgresearchgate.net. Experimental and field studies suggest that stable cerium isotopes are particularly sensitive to suboxic-to-oxic transitions researchgate.net. For instance, experiments have shown that the degree of isotopic fractionation of cerium between liquid and solid phases increases as redox conditions become more oxic researchgate.net.
Data from isotopic fractionation studies can include fractionation coefficients (ϵ) for different isotopic pairs under various conditions. For example, fractionation coefficients for 136Ce/140Ce, 138Ce/140Ce, and 142Ce/140Ce have been measured in complex formation systems, indicating that molecular vibration, rather than nuclear field shift, may be the main contributor to isotope effects in these systems tandfonline.com.
Table of Cerium Isotope Fractionation Coefficients (Example Data) tandfonline.com
| Isotopic Pair | System | Fractionation Coefficient (ϵ) |
| 136Ce/140Ce | Malate Complex | 7.1 × 10−6 |
| 138Ce/140Ce | Malate Complex | 5.2 × 10−6 |
| 142Ce/140Ce | Malate Complex | -2.1 × 10−6 |
| 136Ce/140Ce | Lactate Complex | 4.8 × 10−6 |
| 138Ce/140Ce | Lactate Complex | 4.5 × 10−6 |
| 142Ce/140Ce | Lactate Complex | -2.6 × 10−6 |
These studies on stable cerium isotopes provide valuable context for understanding the potential behavior of radioactive cerium isotopes like this compound in various natural and engineered systems, particularly concerning their partitioning during chemical and physical processes.
Compound Names and Identifiers
| Name | Type | Identifier | Notes |
| This compound | Radioisotope | N/A | No standard PubChem CID for isotopes. |
| Cerium-137m | Radioisotope | N/A | Metastable state; no PubChem CID. |
| Cerium | Element | PubChem CID: 4550095 | Naturally occurring element. wikipedia.org |
Note: PubChem is a database for chemical molecules and compounds. Radioisotopes are typically characterized by their nuclear properties and are listed in nuclear data databases rather than chemical databases like PubChem.
Nuclear Volume and Mass-Dependent Effects in Isotope Fractionation
Isotope fractionation, the differential partitioning of isotopes of the same element, can be influenced by both mass-dependent and mass-independent effects. For cerium isotopes, both nuclear volume and mass-dependent effects contribute to fractionation. Equilibrium cerium isotope fractionations in cerium-bearing minerals and aqueous species are estimated using electronic structure calculations that incorporate both these effects. jst.go.jpgeochemical-journal.jpscilit.com
Mass-dependent fractionation typically favors the heavier isotopes in species with stronger bonds or higher force constants. However, for certain isotope pairs like 142Ce/140Ce, the nuclear volume effect can oppose the direction of equilibrium mass-dependent fractionation. jst.go.jpgeochemical-journal.jpresearchgate.net This is attributed to the larger nuclear charge radius of the 142Ce nucleus compared to 140Ce. jst.go.jpresearchgate.net In contrast, mass-dependent effects are dominant for 136Ce/140Ce and 138Ce/140Ce fractionations because 136Ce, 138Ce, and 140Ce have very similar nuclear charge radii. jst.go.jpgeochemical-journal.jpresearchgate.net
Theoretical models predict that 142Ce/140Ce ratios are generally lower in most Ce(IV)-bearing species compared to coexisting Ce(III)-bearing species, particularly at high temperatures. jst.go.jpgeochemical-journal.jpresearchgate.net This is due to the interplay between mass-dependent and nuclear volume effects. The nuclear volume component of fractionation in cerium isotope pairs not involving 142Ce is expected to be smaller (< 0.1‰) because the other nuclei have very similar volumes. researchgate.net This can lead to an atypical mass vs. fractionation pattern in redox pairs. researchgate.net
However, in specific cases like Ce:Zr substitution in minerals such as zircon (CeSiO4-ZrSiO4 solid solution) and model Ce-substituted baddeleyite (CeZr3O8), higher 142Ce/140Ce ratios may be observed at ambient to low metamorphic temperatures. jst.go.jpgeochemical-journal.jpresearchgate.net This is potentially due to higher effective force constants in the smaller substitution sites. jst.go.jpgeochemical-journal.jpresearchgate.net Similarly, Ce(III)P(V) charge-coupled substitution into zircon is also associated with high 142Ce/140Ce relative to other Ce(III) species. jst.go.jpgeochemical-journal.jpresearchgate.net
Mass-dependent fractionations for 136Ce/140Ce and 138Ce/140Ce tend to favor more massive isotopes in Ce(IV)-bearing species, with predicted fractionations ranging from 0.1–1.0‰ at 25°C and 0.01–0.1‰ at 727°C, depending on the specific species present. jst.go.jpgeochemical-journal.jpresearchgate.net
Supplementary calculations based on 141Pr-Mössbauer spectroscopy literature suggest somewhat smaller (~1/3) nuclear volume fractionation effects compared to electronic structure models. jst.go.jpgeochemical-journal.jpresearchgate.net
Electronic Structure Calculations for Cerium-Bearing Species
Electronic structure calculations, such as those employing density functional theory (DFT), are fundamental to understanding the behavior of cerium isotopes and predicting their fractionation. These calculations provide insights into the electron density at the cerium nucleus and the bonding characteristics within cerium-bearing species. jst.go.jp
DFT calculations are used to estimate equilibrium cerium isotope fractionations in various species, including minerals and aqueous complexes. jst.go.jpgeochemical-journal.jpscilit.com These calculations can include both nuclear volume and mass-dependent effects. jst.go.jpgeochemical-journal.jpscilit.com The electron density at the cerium nucleus for Ce-bearing ions and molecules, as determined by DFT, can be correlated with the field shift between different cerium isotopes like 142Ce and 140Ce. jst.go.jp
Studies have utilized DFT + U approaches to better account for strongly localized Ce 4f electrons in cerium compounds like cerium orthophosphate (CePO4). researchgate.net These calculations can accurately predict structural and electronic properties, with the choice of the Hubbard-like parameter U significantly influencing the electronic structure results. researchgate.net
Electronic structure calculations have also been applied to investigate complex cerium compounds, such as the intermediate-valent compound Ce2RuZn4. arxiv.org These studies can reveal the presence of different cerium sites with varying electronic and magnetic properties, providing a deeper understanding of bonding and valence states. arxiv.org
The calibration of theoretical models often involves comparing calculated isotopic energy shifts with experimental data, such as isomer shifts from 141Pr-Mössbauer spectroscopy. jst.go.jp These comparisons help refine the theoretical parameters and improve the accuracy of fractionation predictions. jst.go.jp
Geochemical Modeling of Cerium Isotope Behavior
Geochemical modeling utilizes theoretical calculations and experimental data to understand and predict the behavior of cerium isotopes in natural systems. This includes modeling isotope fractionation during various geological and environmental processes.
Cerium isotope fractionation in nature has become a significant area of study in geochemistry. jst.go.jp Studies have investigated fractionation associated with processes like adsorption onto iron and manganese oxides and hydroxides. jst.go.jp For example, experiments have shown higher 142Ce/140Ce ratios in the aqueous phase during adsorption onto δ-MnO2. jst.go.jp
Geochemical models incorporate the effects of nuclear volume and mass-dependent fractionation to interpret observed isotopic variations in natural samples. jst.go.jpgeochemical-journal.jpresearchgate.net These models can help distinguish between different processes that cause fractionation, such as redox reactions, mineral precipitation, and fluid-rock interaction. geochemicalperspectivesletters.org
Modeling of cerium isotope behavior in magmatic processes is also being explored. goldschmidt.info Simple peritectic melt modeling suggests limited isotopic fractionation during partial melting, implying that the δ142Ce of mid-ocean ridge basalts (MORB) may represent the average composition of the mantle. goldschmidt.info
The redox-sensitive nature of cerium, particularly its ability to exist in both Ce3+ and Ce4+ oxidation states, plays a crucial role in its geochemical cycle and isotopic fractionation. mdpi.com Geochemical models can simulate how changes in redox conditions influence cerium speciation and the resulting isotopic signatures in different environments, such as past oceans. geochemicalperspectivesletters.org
Data from natural samples, such as carbonates, banded iron formations, and Mn nodules, exhibit variable Ce isotopic compositions, which can be interpreted using geochemical models to infer past environmental conditions. geochemicalperspectivesletters.org The relationship between Ce elemental anomalies and Ce isotopic composition in rocks can help distinguish anomalies caused by oxidation reactions from those produced by other processes. geochemicalperspectivesletters.org
Future Directions in Cerium 137 Research
Advancements in High-Precision Nuclear Measurement Techniques
Future investigations into the properties of Cerium-137 will heavily rely on enhancements in high-precision measurement techniques, essential for characterizing short-lived, exotic nuclei. numberanalytics.com
Key advancements will likely include:
Laser Spectroscopy: This technique is crucial for determining fundamental nuclear properties such as spin and magnetic moments. numberanalytics.comkuleuven.be Future developments aim to increase precision even further, allowing for the measurement of properties like the magnetic octupole moment for the first time in exotic nuclei. kuleuven.be For this compound, this would provide stringent tests of nuclear models in a region far from stability.
Ion Traps: Techniques using ion traps, such as Penning traps (like ISOLTRAP at CERN) and Multi-Reflection Time-of-Flight Mass Spectrometry (MR-TOF-MS), are vital for precise mass measurements. numberanalytics.com Improving these systems to handle lower production rates and even shorter half-lives will be critical for obtaining accurate mass values for isotopes like this compound, which in turn informs our understanding of nuclear binding energies and structure.
Advanced Detector Systems: The development of more sensitive detector systems, such as advanced gamma-ray spectrometers and position-sensitive micro-channel plate (MCP) detectors, will enhance the resolving power and sensitivity of measurements. msu.edumdpi.com This would allow for more detailed decay spectroscopy of this compound, clarifying its decay scheme and the properties of its daughter nuclide, Lanthanum-137.
Table 1: Anticipated Advances in Measurement Techniques for this compound
| Measurement Technique | Current Application | Future Advancement for this compound Study |
|---|---|---|
| Laser Spectroscopy | Measures nuclear spins, magnetic moments, and charge radii. numberanalytics.com | Higher precision to measure previously inaccessible properties like the magnetic octupole moment. kuleuven.be |
| Ion Traps (e.g., MR-TOF-MS) | High-precision mass measurements of exotic nuclei. | Increased sensitivity for very low production rates and short half-lives, enabling accurate mass determination of this compound. |
| Gamma-Ray Spectrometers | Characterize excited states and decay properties. msu.edu | Improved energy resolution and efficiency for detailed decay spectroscopy and constructing a precise level scheme. |
Development of Novel Production Routes for Specialized Research Applications
Producing sufficient quantities of this compound for study is a primary challenge. Future research will necessitate the development of innovative production methods.
Proton-rich isotopes like this compound are typically produced in nuclear reactions induced by light or heavy ions. aps.orgresearchgate.net Potential future routes could involve:
Heavy-Ion Induced Reactions: Exploring new heavy-ion fusion-evaporation reactions could optimize the production cross-section for this compound. aps.orgresearchgate.net This involves bombarding specific target materials with beams of heavy ions from particle accelerators.
Isotope Separation Online (ISOL): Facilities like ISOLDE at CERN use the ISOL method, where a target is bombarded to produce a variety of isotopes that are then separated by mass. cerncourier.com Advancements in target materials and ion source efficiency at such facilities could significantly increase the yield of specific rare isotopes like this compound, making more detailed studies feasible. cerncourier.com
In-Flight Separation: Facilities like the Facility for Rare Isotope Beams (FRIB) utilize in-flight separation of projectile fragments. msu.edujinaweb.org This method can produce a wide range of exotic nuclei, and optimizing fragmentation pathways could provide another avenue for accessing this compound.
Theoretical Predictions and Experimental Verification of Exotic Nuclear States
A central goal of studying exotic nuclei is to test and refine nuclear theory. kuleuven.be For this compound, this involves a cycle of theoretical prediction and experimental validation.
Shell Model Calculations: The nuclear shell model is a cornerstone of nuclear theory, predicting the stability and properties of nuclei. diva-portal.org However, its predictions are less certain for exotic nuclei far from the line of stability. kuleuven.be Large-scale shell model calculations can predict the energy levels, spin, and parity of excited states in this compound. Experimental verification of these predictions provides crucial feedback to refine the models, particularly concerning the interactions between nucleons. diva-portal.org
Exotic Decay Modes: Theoretical models can also predict the probability of various decay modes. For this compound, the primary decay is expected to be via electron capture and positron emission. High-precision experiments could search for rare or exotic decay branches, providing a sensitive probe of the underlying nuclear structure and fundamental interactions.
Nuclear Shape and Deformation: The quadrupole moment of a nucleus provides information about its shape. kuleuven.be While many nuclei are spherical, some exhibit deformation. Theoretical models can predict the degree of deformation for this compound. Future high-precision laser spectroscopy measurements could determine its quadrupole moment, offering a direct test of these structural predictions. kuleuven.be
Interdisciplinary Research Integrating this compound in Fundamental Studies
The unique properties of rare isotopes often find applications in interdisciplinary research, bridging nuclear physics with other fields. msu.edu
Nuclear Astrophysics: The study of proton-rich nuclei is essential for understanding nucleosynthesis processes in stars, such as the p-process (proton-capture process) or the recently proposed νp-process (neutrino-proton process). elements.science While this compound may not be a direct participant in the main p-process pathway, understanding its properties (like mass and decay half-life) helps to constrain the theoretical models used to describe the synthesis of heavier elements in explosive stellar environments like supernovae. elements.science
Fundamental Symmetries: Precision measurements of the decay of polarized nuclei can be used to search for physics beyond the Standard Model of particle physics. While technically challenging, incorporating a rare isotope like this compound into such experiments could offer a new system to test fundamental symmetries.
Radiopharmaceutical Development: Although highly speculative for a short-lived, gamma-emitting isotope like this compound, research into rare isotopes sometimes leads to unforeseen applications. The field of nuclear medicine is increasingly exploring rare and exotic radionuclides for targeted cancer therapy and diagnostics. oamrs.orglhsc.on.cauwo.ca While other cerium isotopes are being investigated, the fundamental research into producing and characterizing this compound could contribute to the general knowledge base that underpins these applied fields.
Q & A
Q. What criteria should guide hypothesis formulation when investigating this compound’s role in novel catalytic systems?
- Methodological Answer :
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses.
- Pilot studies should test catalytic efficiency under varied conditions (e.g., temperature, solvent polarity).
- Use failure analysis to iteratively adjust hypotheses based on unexpected results .
Guidance for Addressing Contradictions
- Data Contradiction Analysis : When conflicting results arise (e.g., divergent catalytic activity reports), researchers should:
- Audit experimental parameters (e.g., reagent purity, instrument calibration) .
- Compare methodologies across studies (e.g., solvent choice in catalysis) to identify confounding variables .
- Propose follow-up experiments targeting the principal contradiction (e.g., kinetics vs. thermodynamics) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
